molecular formula C17H20F3NO2 B8099616 tert-butyl 5,5-Difluoro-4-(4-fluorobenzyl)-5,6-dihydropyridine-1(2H)-carboxylate CAS No. 2101206-53-3

tert-butyl 5,5-Difluoro-4-(4-fluorobenzyl)-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B8099616
CAS No.: 2101206-53-3
M. Wt: 327.34 g/mol
InChI Key: QXFGZSYLMKXYHE-UHFFFAOYSA-N
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Description

tert-Butyl 5,5-Difluoro-4-(4-fluorobenzyl)-5,6-dihydropyridine-1(2H)-carboxylate is a synthetic organic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a tert-butyl ester group, multiple fluorine atoms, and a dihydropyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5,5-Difluoro-4-(4-fluorobenzyl)-5,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyridine Ring: The dihydropyridine ring is synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Attachment of the tert-Butyl Ester Group: The tert-butyl ester group is introduced via esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5,5-Difluoro-4-(4-fluorobenzyl)-5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the compound into tetrahydropyridine derivatives.

    Substitution: The fluorine atoms and benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted dihydropyridine derivatives.

Scientific Research Applications

tert-Butyl 5,5-Difluoro-4-(4-fluorobenzyl)-5,6-dihydropyridine-1(2H)-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 5,5-Difluoro-4-(4-fluorobenzyl)-5,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through pathways such as signal transduction, gene expression regulation, and metabolic modulation.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-(4-fluorobenzyl)-5,6-dihydropyridine-1(2H)-carboxylate: Lacks the difluoro substitution.

    tert-Butyl 5,5-Difluoro-4-(4-chlorobenzyl)-5,6-dihydropyridine-1(2H)-carboxylate: Contains a chlorobenzyl group instead of a fluorobenzyl group.

Uniqueness

tert-Butyl 5,5-Difluoro-4-(4-fluorobenzyl)-5,6-dihydropyridine-1(2H)-carboxylate is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. The combination of the tert-butyl ester group and the dihydropyridine ring also contributes to its distinct characteristics.

Properties

IUPAC Name

tert-butyl 3,3-difluoro-4-[(4-fluorophenyl)methyl]-2,6-dihydropyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3NO2/c1-16(2,3)23-15(22)21-9-8-13(17(19,20)11-21)10-12-4-6-14(18)7-5-12/h4-8H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXFGZSYLMKXYHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC=C(C(C1)(F)F)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701109416
Record name 1(2H)-Pyridinecarboxylic acid, 3,3-difluoro-4-[(4-fluorophenyl)methyl]-3,6-dihydro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701109416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2101206-53-3
Record name 1(2H)-Pyridinecarboxylic acid, 3,3-difluoro-4-[(4-fluorophenyl)methyl]-3,6-dihydro-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2101206-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1(2H)-Pyridinecarboxylic acid, 3,3-difluoro-4-[(4-fluorophenyl)methyl]-3,6-dihydro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701109416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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